
1-Methylnaphthalene-3-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylnaphthalene-3-methanol is an organic compound with the molecular formula C12H12O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methyl group and a methanol group attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
1-Methylnaphthalene-3-methanol can be synthesized through several methods. One common approach involves the methylation of naphthalene followed by hydroxylation. The methylation can be achieved using methyl iodide in the presence of a strong base such as sodium hydride. The hydroxylation step can be carried out using a suitable oxidizing agent like potassium permanganate or chromium trioxide under controlled conditions to introduce the methanol group.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes. Catalysts such as zeolites or metal oxides can be used to facilitate the methylation and hydroxylation reactions. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
化学反应分析
Types of Reactions
1-Methylnaphthalene-3-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoic acids or quinones.
Reduction: Reduction reactions can convert the methanol group to a methyl group, yielding 1-Methylnaphthalene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Naphthoic acids, quinones.
Reduction: 1-Methylnaphthalene.
Substitution: Halogenated naphthalenes, nitro-naphthalenes.
科学研究应用
1-Methylnaphthalene-3-methanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Methylnaphthalene-3-methanol involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting cellular processes and pathways. The specific molecular targets and pathways depend on the context of its use, such as in biological or industrial applications.
相似化合物的比较
Similar Compounds
1-Methylnaphthalene: Similar structure but lacks the methanol group.
2-Methylnaphthalene: Isomeric with the methyl group at a different position.
Naphthalene: The parent compound without any substituents.
Uniqueness
1-Methylnaphthalene-3-methanol is unique due to the presence of both a methyl and a methanol group on the naphthalene ring This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs
属性
分子式 |
C12H12O |
|---|---|
分子量 |
172.22 g/mol |
IUPAC 名称 |
(4-methylnaphthalen-2-yl)methanol |
InChI |
InChI=1S/C12H12O/c1-9-6-10(8-13)7-11-4-2-3-5-12(9)11/h2-7,13H,8H2,1H3 |
InChI 键 |
LXCSHKNVEXLZIQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=CC=CC=C12)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




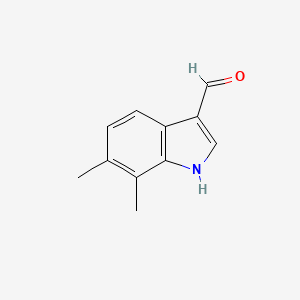
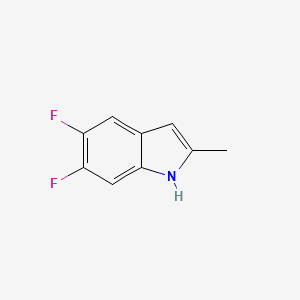
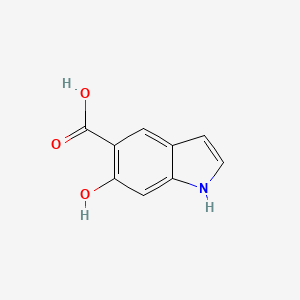
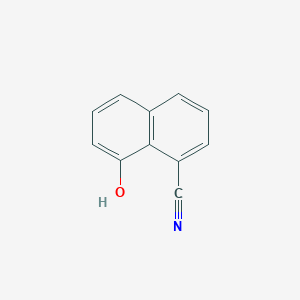

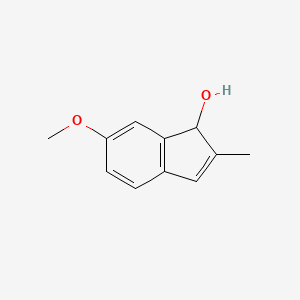

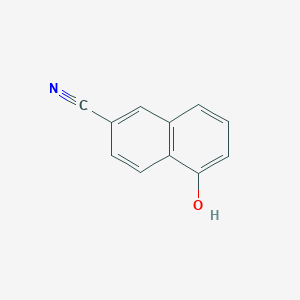
![6-Chloroimidazo[1,2-a]pyridin-3-ol](/img/structure/B11915926.png)
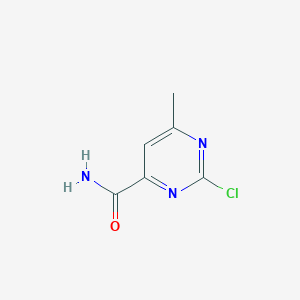
![6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11915938.png)

